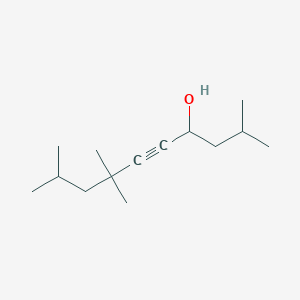
2,7,7,9-Tetramethyldec-5-yn-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,7,9-Tetramethyldec-5-yn-4-ol typically involves the reaction of acetylene with a suitable precursor under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the alkyne bond .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. The process includes the use of advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
2,7,7,9-Tetramethyldec-5-yn-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as alkyl halides (R-X) and acid chlorides (R-COCl) are commonly employed.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Ethers and esters.
Scientific Research Applications
2,7,7,9-Tetramethyldec-5-yn-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and wetting agent in various chemical reactions and processes.
Biology: Employed in the formulation of biological assays and experiments due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and pharmaceutical formulations.
Industry: Utilized in the production of adhesives, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 2,7,7,9-Tetramethyldec-5-yn-4-ol is primarily based on its ability to reduce surface tension and act as a wetting agent. The compound interacts with molecular targets by forming a homogeneous interfacial layer, which enhances the efficiency of various processes, such as emulsification and defoaming .
Comparison with Similar Compounds
Similar Compounds
2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane: Another compound with amphiphilic properties used in similar applications.
3,5-Dimethyl-1-hexyn-3-ol: A related alkyne compound with similar chemical reactivity.
Uniqueness
2,7,7,9-Tetramethyldec-5-yn-4-ol is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly effective as a surfactant and wetting agent in various applications .
Properties
CAS No. |
603203-34-5 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
2,7,7,9-tetramethyldec-5-yn-4-ol |
InChI |
InChI=1S/C14H26O/c1-11(2)9-13(15)7-8-14(5,6)10-12(3)4/h11-13,15H,9-10H2,1-6H3 |
InChI Key |
IEKWMUCPUDTNAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C#CC(C)(C)CC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





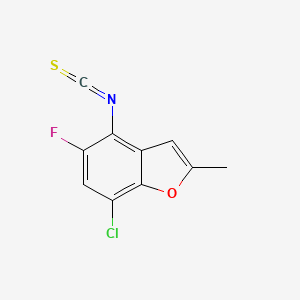

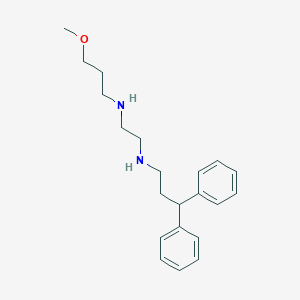
![8-Hydroxy-N,N-bis[(pyridin-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B12585022.png)
![[(3-tert-Butylcyclopenta-2,4-dien-1-ylidene)methyl]benzene](/img/structure/B12585027.png)
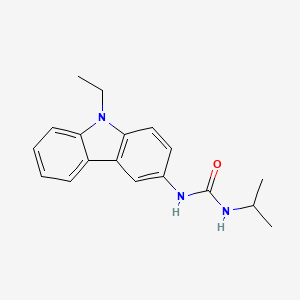
![N-[(2S)-2-Fluoro-2-(4-iodophenyl)propyl]propane-2-sulfonamide](/img/structure/B12585032.png)
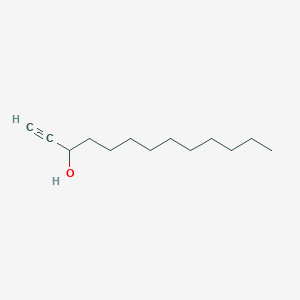
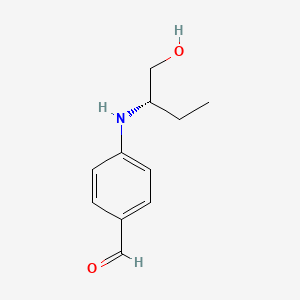
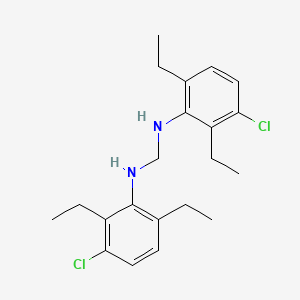
![(2r)-({[5-(4-Ethoxyphenyl)thiophen-2-Yl]sulfonyl}amino){1-[(1-Methylethoxy)carbonyl]piperidin-4-Yl}ethanoic Acid](/img/structure/B12585046.png)
